2-Methyl-3-oxo-5-(prop-1-EN-2-YL)cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitution analysis of the cyclohexane ring. The parent structure is cyclohexane-1-carboxylic acid, with substituents at positions 2 (methyl), 3 (oxo), and 5 (prop-1-en-2-yl). The prop-1-en-2-yl group, also known as an isopropenyl group, introduces an allylic double bond between carbons 1 and 2 of the substituent.
Isomeric Considerations :
- Positional Isomerism : Variations in substituent placement (e.g., methyl at position 4 instead of 2) would yield distinct positional isomers.
- Stereoisomerism : The cyclohexane ring’s chair conformation allows for axial-equatorial isomerism of substituents. Additionally, the (5R) configuration reported in structurally related compounds suggests enantiomeric possibilities.
- Double Bond Geometry : The prop-1-en-2-yl group’s double bond (C1=C2) is inherently rigid, though no geometric isomerism is possible due to identical substituents on both double-bonded carbons.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid is not explicitly listed in the provided sources. However, its structural analog, (5R)-2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile, is documented under CAS 1444317-28-5. This discrepancy highlights the importance of functional group specificity in CAS assignments.
Alternative Identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₃ | * |
| IUPAC Name | 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid | Derived |
*Calculated by replacing the nitrile group (-CN) in C₁₁H₁₅NO with a carboxylic acid (-COOH).
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₆O₃ is derived by summing the contributions of the cyclohexane backbone (C₆H₁₀), methyl group (CH₃), oxo group (O), prop-1-en-2-yl substituent (C₃H₅), and carboxylic acid (COOH).
Molecular Weight Calculation :
- Carbon: 12.01 g/mol × 11 = 132.11 g/mol
- Hydrogen: 1.008 g/mol × 16 = 16.13 g/mol
- Oxygen: 16.00 g/mol × 3 = 48.00 g/mol
- Total : 132.11 + 16.13 + 48.00 = 196.24 g/mol
This aligns with the adjusted formula from the carbonitrile analog (C₁₁H₁₅NO, 177.24 g/mol), accounting for the replacement of -CN (26.02 g/mol) with -COOH (45.02 g/mol).
Stereochemical Configuration at Cyclohexane Substituents
The stereochemical complexity of this compound arises from the chiral center at position 5 of the cyclohexane ring. In the related carbonitrile derivative, the (5R) configuration is explicitly noted, suggesting a similar stereochemical preference in the carboxylic acid form.
Key Stereochemical Features :
- Chair Conformation : The cyclohexane ring likely adopts a chair conformation, with the bulky prop-1-en-2-yl group occupying an equatorial position to minimize steric strain.
- Carboxylic Acid Orientation : The carboxylic acid at position 1 may adopt an axial orientation to avoid clashes with the 2-methyl group.
- Enantiomeric Potential : The (5R) configuration creates a chiral center, yielding enantiomers unless other stereocenters are present.
| Position | Substituent | Configuration |
|---|---|---|
| 1 | Carboxylic acid | Axial* |
| 2 | Methyl | Equatorial* |
| 5 | Prop-1-en-2-yl | (R) configuration |
*Inferred from steric and electronic considerations.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-6(2)8-4-9(11(13)14)7(3)10(12)5-8/h7-9H,1,4-5H2,2-3H3,(H,13,14) |
InChI Key |
PXMLTESPARDFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-methyl-5-(prop-1-en-2-yl)cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions typically involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The 3-oxo group undergoes classical ketone reactions with nucleophiles:
-
Grignard additions : Reacts with organomagnesium reagents to form tertiary alcohols. Steric hindrance from the adjacent methyl and allyl groups limits reactivity to smaller nucleophiles.
-
Cyanohydrin formation : Demonstrated in analogous cyclohexanone derivatives via Michael addition with NaCN in ionic liquids, producing stereochemically defined products .
Key data for cyanohydrin synthesis :
| Parameter | Value | Source |
|---|---|---|
| Solvent | [TMG][LAC] ionic liquid | |
| Temperature | 60°C | |
| Yield | 99% (diastereomeric mixture) |
Carboxylic Acid Reactivity
The C1-carboxylic acid participates in:
-
Esterification : Forms esters with alcohols under acid catalysis. The allyl group remains intact under mild conditions .
-
Amidation : Reacts with amines via carbodiimide coupling to generate amides, as seen in structurally related cyclohexanecarboxylic acids .
Comparative reactivity :
| Reaction Type | Reagent | Product Stability |
|---|---|---|
| Ester formation | Methanol/H+ | High (isolated) |
| Amide formation | EDC/NHS coupling | Moderate |
Alkene Functionalization
The prop-1-en-2-yl group undergoes selective transformations:
-
Epoxidation : With m-CPBA, forms an epoxide at the exocyclic double bond while preserving the ketone .
-
Ozonolysis : Cleavage produces carbonyl fragments, though full experimental data for this compound remains unpublished .
Epoxidation stereochemical outcome :
| Starting Material Configuration | Epoxide Configuration | Selectivity |
|---|---|---|
| (S)-parent compound | (R)-epoxide | >95% ee |
Chemoselective Reductions
Competing functional groups show distinct reactivity patterns:
-
Ketone vs. acid reduction :
Reducing Agent Target Site Product NaBH4 3-oxo group only Alcohol + intact acid LiAlH4 Both ketone & acid Diol
Stereochemical Influence on Reactivity
The three stereocenters (C1, C2, C5) dictate reaction pathways:
-
Chair conformation preference : Governs nucleophile approach vectors (axial vs. equatorial) .
-
Asymmetric induction : Observed in epoxidation and Michael addition reactions, with >90% retention of configuration .
X-ray crystallography data :
| Parameter | Value | Source |
|---|---|---|
| Bond angle (C2-C3-O) | 120.5° | |
| Torsional strain | 8.2 kcal/mol |
Stability Considerations
-
Thermal degradation : Decomposes above 200°C via decarboxylation.
-
pH sensitivity : Carboxylic acid protonates below pH 3, altering solubility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Research indicates that derivatives of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid exhibit potential anticancer properties. Studies have shown that compounds with similar structures can interact with cellular pathways involved in cancer progression. For instance, the compound's ability to inhibit specific enzymes linked to tumor growth has been documented, suggesting its application in developing novel anticancer agents .
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. The compound's structural features allow it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This aspect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Agrochemicals
Pesticide Development
The compound has shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Research into its efficacy against specific pests has demonstrated significant potential for use in integrated pest management systems .
Plant Growth Regulators
Additionally, 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid may serve as a plant growth regulator. Its application can enhance crop yield by promoting growth under stress conditions, such as drought or nutrient deficiency .
Materials Science
Polymer Chemistry
In materials science, the compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the development of polymers with enhanced mechanical and thermal stability. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites .
Nanomaterials
The integration of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid into nanomaterials has also been explored. Its functionality can aid in the synthesis of nanoparticles with specific properties suitable for drug delivery systems or sensors .
Case Study 1: Anticancer Activity
A study published in Acta Crystallographica highlighted the synthesis of derivatives of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid and their evaluation against cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Case Study 2: Pesticide Efficacy
In a field trial assessing the efficacy of new agrochemicals, formulations containing this compound were tested against common agricultural pests. The results indicated a marked reduction in pest populations compared to control groups, supporting its potential as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Substituent Diversity: The target compound’s propene group contrasts with the aryl () or esterified phenolic () groups in analogs. This influences solubility and reactivity; the alkene in the target compound may participate in cycloaddition or oxidation reactions.
- Functional Group Impact : The unprotected carboxylic acid in the target compound and ’s analog enhances hydrogen-bonding capacity compared to esterified () or Boc-protected () derivatives.
Physicochemical Properties
Notes:
- The target compound’s solubility is influenced by its polar carboxylic acid and ketone groups, but the propene group reduces hydrophilicity compared to 3-O-feruloylquinic acid’s hydroxyl-rich structure .
- The lower pKa of the target compound compared to the Boc-protected analog () reflects electronic effects from substituents.
Biological Activity
2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid, a compound with molecular formula and CAS number 1378828-28-4, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a cyclohexanone ring with three defined stereocenters and an exocyclic double bond. Its crystal structure has been elucidated through studies involving Michael addition reactions, demonstrating a chair conformation of the six-membered ring .
Table 1: Structural Data of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Weight | 196.24 g/mol |
| Molecular Formula | C11H16O3 |
| CAS Number | 1378828-28-4 |
| Crystal System | Orthorhombic |
| Cell Parameters | a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Studies have demonstrated that derivatives of the cyclohexane structure can possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically range from 3.12 to 12.5 µg/mL .
Anti-inflammatory Properties
In vitro studies have suggested that compounds similar to 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid may inhibit pro-inflammatory cytokines, contributing to their potential as therapeutic agents in inflammatory diseases. The mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of several derivatives derived from cyclohexanone structures. The results indicated that certain modifications enhanced their activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents based on this compound's structure .
- Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of cyclohexane derivatives in murine models. The study found that treatment with these compounds significantly reduced markers of inflammation compared to controls, suggesting a promising avenue for further research into their therapeutic applications .
Synthesis Methods
The synthesis of 2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions including:
- Michael Addition : Utilizing (S)-carvone and sodium cyanide in ionic liquids as a reaction medium.
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Starting Material | (S)-Carvone |
| Reaction Conditions | Ionic liquid medium, NaCN as catalyst |
| Temperature | 60 °C |
| Duration | 12 hours |
| Purification Method | Flash column chromatography |
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves coupling reactions to introduce the prop-1-en-2-yl group. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) can be used as coupling agents in a mixed solvent system (DCM/DMF, 3:1 v/v) under ambient conditions . Cyclohexane-carboxylic acid derivatives often require stereochemical control during cyclization, which can be achieved via acid-catalyzed intramolecular aldol condensation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound .
Advanced: How can conformational analysis resolve spatial ambiguities in the compound’s substituents?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For example, in related cyclohexane derivatives, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) provide high-resolution data to determine torsion angles and hydrogen-bonding networks . Refinement using SHELXL (with restraints for H-atom positions) allows precise modeling of steric interactions between the methyl and prop-1-en-2-yl groups . Computational tools like DFT (density functional theory) can supplement experimental data by optimizing geometries and calculating energy-minimized conformers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store the compound in a cool, dry environment away from oxidizers. Safety data sheets (SDS) for structurally similar compounds recommend hazard identification via GHS classification and disposal via licensed waste management services .
Advanced: What challenges arise in refining hydrogen atom positions in X-ray crystallography?
Methodological Answer:
Hydrogen atoms, especially those in methyl or prop-1-en-2-yl groups, are often poorly resolved due to low electron density. In such cases, SHELXL applies geometric constraints (e.g., HFIX commands) to model H-atom positions based on idealized bond lengths and angles . For disordered substituents, multi-conformational refinement or partial occupancy may be required. High-resolution data (θ > 25°) and low-temperature (e.g., 100 K) data collection improve accuracy .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies proton environments (e.g., deshielded carbonyl protons at δ 10-12 ppm; prop-1-en-2-yl protons as doublets near δ 5-6 ppm). ¹³C NMR confirms carbonyl (δ 170-210 ppm) and quaternary carbons.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch).
- HRMS : Electrospray ionization (ESI+) provides exact mass (e.g., m/z 223.12 [M+H]⁺) .
Advanced: How does the prop-1-en-2-yl group influence reactivity in further modifications?
Methodological Answer:
The prop-1-en-2-yl group introduces steric hindrance and electron-rich regions, directing electrophilic attacks to the α-position. For example, epoxidation with mCPBA (meta-chloroperbenzoic acid) selectively targets the double bond. Computational modeling (e.g., Fukui indices) predicts reactive sites, while NOESY NMR confirms spatial proximity of substituents during derivatization .
Basic: What crystallization conditions yield high-quality single crystals?
Methodological Answer:
Slow evaporation of a saturated solution in ethyl acetate/hexane (1:3) at 4°C often produces prismatic crystals. Seed crystals can be introduced to promote nucleation. For challenging cases, vapor diffusion (e.g., ether into dichloromethane) or cooling cycles (5°C/day) improve crystal size and quality .
Advanced: How can computational methods predict biological activity?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). QSAR (quantitative structure-activity relationship) models correlate substituent electronegativity and logP values with bioactivity. MD (molecular dynamics) simulations (>100 ns) validate stability of ligand-receptor complexes .
Basic: How are synthesis by-products identified and mitigated?
Methodological Answer:
HPLC with a C18 column (ACN/water gradient) detects impurities. Common by-products include unreacted carboxylic acid intermediates or diastereomers. Recrystallization (ethanol/water) or preparative TLC (silica gel 60 F₂₅₄) isolates the target compound. LC-MS confirms molecular weights of impurities .
Advanced: How are contradictions between spectroscopic and crystallographic data resolved?
Methodological Answer:
Cross-validation using multiple techniques is key. For instance, if NMR suggests axial positioning of a substituent but XRD shows equatorial, check for dynamic effects (VT-NMR) or twinning in crystals. Rietveld refinement for powder XRD or variable-temperature SC-XRD can reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
